MFCD18085728
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 2-chloronicotinic acid.
Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-chloronicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activities.
Comparison with Similar Compounds
- 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine
- 2-Chloro-5-(2,4-dimethoxyphenyl)benzoic acid
- 2-Chloro-5-(2,4-dimethoxyphenyl)benzamide
Comparison: Compared to similar compounds, 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid is unique due to its isonicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications, particularly in the fields of chemistry and medicine.
Properties
IUPAC Name |
2-chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-19-8-3-4-9(12(5-8)20-2)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLKQPVEOYQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687829 |
Source
|
Record name | 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258621-25-8 |
Source
|
Record name | 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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